Molecular Weight and Lipophilicity Shifts Relative to Aminomethyl and Diethylaminomethyl Analogs
The target compound (MW 183.25 g/mol, predicted cLogP ~0.8) exhibits intermediate molecular weight and lipophilicity compared to the shorter 5-(aminomethyl) analog (MW 169.23 g/mol, cLogP ~0.4) and the bulkier 5-(diethylaminomethyl) analog (MW 225.33 g/mol, cLogP ~1.5) [1]. This balanced profile enhances passive membrane permeability while maintaining aqueous solubility suitable for in vitro assays.
| Evidence Dimension | Calculated Molecular Weight and Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | MW 183.25 g/mol, cLogP ~0.8 |
| Comparator Or Baseline | 5-(aminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine: MW 169.23 g/mol, cLogP ~0.4; 5-(diethylaminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine: MW 225.33 g/mol, cLogP ~1.5 |
| Quantified Difference | ΔMW: +14.0 vs. aminomethyl analog; ΔcLogP: +0.4 vs. aminomethyl analog |
| Conditions | Predicted using SwissADME algorithm based on molecular structure |
Why This Matters
Molecular weight and lipophilicity are primary determinants of oral bioavailability and cell permeability; the target compound occupies a favorable middle ground often sought in lead optimization.
- [1] ChemSrc. (2024). 5-(aminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine (CAS: 1550789-73-5). ChemSrc Database. View Source
